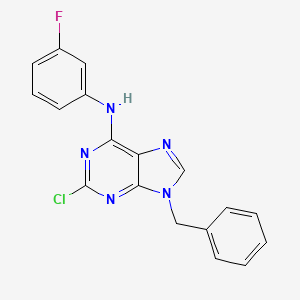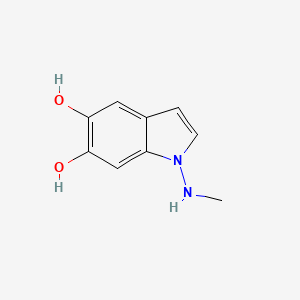
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions. The compound’s structure features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with neopentyl and tetramethyl groups providing steric protection.
准备方法
Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane can be synthesized through the reaction of neopentyl glycol with boron trihalides or boronic acids. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. For example, the reaction of neopentyl glycol with boron trichloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Suzuki Coupling: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki coupling reactions involving this compound.
Major Products:
科学研究应用
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane has numerous applications in scientific research:
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bondsIn hydroboration reactions, the compound adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates that can be further functionalized .
相似化合物的比较
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is structurally similar but lacks the neopentyl group, making it less sterically hindered.
Bis(pinacolato)diboron: Another widely used boron reagent, known for its stability and versatility in organic synthesis.
Bis(neopentyl glycolato)diboron: Similar in structure but with two neopentyl glycolato groups, offering different reactivity and applications.
Uniqueness: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is unique due to its combination of steric protection from the neopentyl and tetramethyl groups and its versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
属性
IUPAC Name |
2-(2,2-dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-9(2,3)8-12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKSAAWQXWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)








![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)

![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
